Methyl 4-acetyl-3-fluorobenzoate

Übersicht

Beschreibung

Methyl 4-acetyl-3-fluorobenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methyl 4-acetyl-3-fluorobenzoate is a complex organic compound. Similar fluorinated compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

Fluorinated compounds often exert their effects through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially altering cellular processes.

Biochemical Pathways

For instance, some fluorinated compounds are known to be involved in the microbial degradation of drugs, impacting various biochemical pathways

Pharmacokinetics

The presence of a fluorine atom in the molecule could potentially enhance certain properties of the compound, such as its metabolic stability and lipophilicity , which could impact its bioavailability.

Result of Action

Fluorinated compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets

Biochemische Analyse

Biochemical Properties

Methyl 4-acetyl-3-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial as it can influence the breakdown of neurotransmitters, thereby affecting nerve signal transmission. Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other non-covalent interactions with proteins, potentially altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving acetylcholine . By inhibiting acetylcholinesterase, the compound can increase acetylcholine levels, leading to enhanced signal transmission in cholinergic neurons. This can affect gene expression and cellular metabolism, potentially leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is facilitated by the compound’s acetyl group, which interacts with the enzyme’s catalytic triad, and the fluorine atom, which enhances binding affinity through hydrogen bonding . These interactions result in prolonged acetylcholine signaling and altered neuronal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged changes in cellular function . In vivo studies have also indicated potential long-term effects on neuronal signaling and behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels . At higher doses, it can lead to toxicity, manifesting as symptoms such as muscle weakness, respiratory distress, and convulsions . These adverse effects are likely due to excessive inhibition of acetylcholinesterase, resulting in overstimulation of cholinergic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown into less toxic metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with transport proteins that facilitate its movement . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications, such as acetylation, can influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .

Biologische Aktivität

Methyl 4-acetyl-3-fluorobenzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, interactions, and therapeutic potential, supported by data tables and research findings.

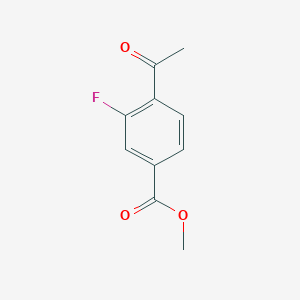

This compound is characterized by the following structural formula:

- Chemical Formula : C10H9FO3

- Molecular Weight : 196.17 g/mol

The presence of the fluorine atom in the structure is significant as it can enhance the compound's binding affinity to biological targets, influencing its biological activity. The acetyl group may participate in acetylation reactions, modifying proteins and enzymes, while the ester group facilitates transport across cell membranes, enhancing bioavailability .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Protein Interactions : The compound can form hydrogen bonds with specific amino acid residues in target proteins, which is crucial for its bioactivity. For instance, molecular docking studies suggest that it interacts effectively with fungal proteins, indicating potential antifungal properties .

- Enzyme Modulation : The acetyl group may influence enzyme activity through acetylation, impacting metabolic pathways and potentially leading to therapeutic effects in diseases such as cancer and fungal infections .

Antifungal Activity

Recent studies have indicated that this compound exhibits promising antifungal properties. In silico evaluations showed that it forms stable complexes with fungal proteins, with a binding energy of -5.00 kcal/mol, suggesting strong interactions that could inhibit fungal growth .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition against MCF-7 breast cancer cells, with IC50 values indicating potent anticancer activity. The mechanism appears to involve disruption of mitochondrial function, similar to other known anticancer agents .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50/Binding Energy | Mechanism |

|---|---|---|---|

| Antifungal | Fungal Proteins | -5.00 kcal/mol | Hydrogen bond formation |

| Cytotoxic | MCF-7 Cancer Cells | Specific IC50 value | Mitochondrial dysfunction |

Case Studies

-

Fungal Inhibition Study :

A study conducted on various fungal strains demonstrated that this compound effectively inhibited growth at low concentrations. The study utilized molecular docking to predict binding affinities and confirmed the compound's potential as an antifungal agent. -

Cytotoxicity Assessment :

In a comparative analysis with other benzoate derivatives, this compound showed superior cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-acetyl-3-fluorobenzoate has shown promise in medicinal chemistry for its potential biological activities, which include:

- Enzyme Inhibition : The compound can inhibit specific enzymes due to its structural features. For instance, it has been studied for its interaction with histone deacetylases (HDACs), which are implicated in various cancers. Selective inhibition of HDAC6 by this compound may lead to therapeutic benefits in hematological malignancies.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity. For example, it was included in a screening library aimed at identifying compounds that could enhance the effects of difluoromethylornithine (DFMO), an ODC inhibitor, showing reduced growth in pancreatic cancer cells when used in combination.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is necessary to validate these findings.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the construction of more complex organic molecules. Its unique functional groups allow for diverse synthetic pathways, making it valuable in developing new pharmaceuticals and specialty chemicals.

Computational Studies

The compound has been the subject of computational studies to predict its drug-like properties and toxicity profiles. Using molecular docking techniques, researchers have evaluated its interactions with various proteins, indicating potential as a drug candidate for treating fungal diseases . The calculated binding energies and molecular interactions suggest that it could effectively target specific pathogens .

Study on Anticancer Activity

A notable study evaluated various anthranilic acid derivatives, including this compound, for their ability to potentiate DFMO effects on pancreatic cancer cells. Results indicated that certain derivatives exhibited synergistic effects, highlighting their potential as therapeutic agents.

Enzyme Interaction Study

In another study focusing on enzyme interactions, this compound selectively inhibited HDAC6. This inhibition was linked to altered gene expression profiles that could lead to improved therapeutic outcomes in cancer treatment.

Eigenschaften

IUPAC Name |

methyl 4-acetyl-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYMDXUYSNUJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.